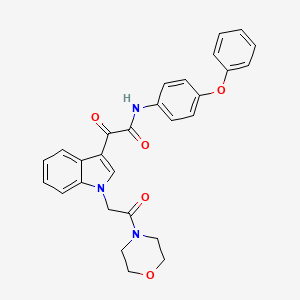

![molecular formula C10H14Cl2N2 B2464000 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 1093232-60-0](/img/structure/B2464000.png)

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

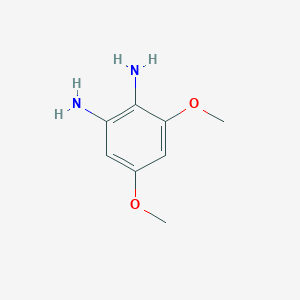

“1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, excellent functional group tolerance, and gives the desired products in moderate to excellent yields . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .

Molecular Structure Analysis

The 3-azabicyclo[3.1.0]hexyl ring system is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . This ring system is a conformationally constrained bicyclic isostere for the piperidine motif .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes involves various chemical reactions. For example, the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .

科学的研究の応用

Antiproliferative Activity in Cancer Cells

1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it shows promising results in inhibiting cell growth in K-562 (chronic myeloid leukemia), HeLa (cervical carcinoma), Jurkat (T-cell leukemia), and CT26 (colorectal carcinoma) cells. The IC₅₀ values range from 3 μM to 70 μM after 72 hours of treatment .

Metal-Catalyzed Cyclization for Synthesis

The 3-azabicyclo[3.1.0]hexane skeleton is a valuable structural motif found in many biologically active compounds. Researchers have employed metal-catalyzed cyclization of 1,5- and 1,6-enynes to construct this scaffold. These reactions allow simultaneous formation of both rings, utilizing readily available starting materials .

作用機序

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist 1 for the treatment of pruritus, the ketohexokinase (KHK) inhibitor 2 for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist 3, and T-type calcium channel inhibitor 4 .

将来の方向性

The 3-azabicyclo[3.1.0]hexane ring system has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The development of more efficient and practical synthesis methods for these compounds could have significant implications for the pharmaceutical industry.

特性

IUPAC Name |

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWJMPWGCFWVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)

![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)